2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde
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Overview
Description
2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoimidazole and thiazole, which are heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde typically involves multicomponent reactions. One common method includes the use of an ionic liquid-promoted one-pot synthesis, which combines thiazole and imidazole derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of cell proliferation, making it a potential candidate for cancer research . In medicine, its ability to inhibit the production of prostaglandins suggests potential anti-inflammatory properties . Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde involves several steps. It binds to specific receptors and inhibits the production of prostaglandins, which are important mediators of inflammation . The mechanistic pathway leading to its effects includes amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization . These steps result in the formation of intermediates that ultimately lead to the desired biological activity.
Comparison with Similar Compounds
2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde can be compared with other similar compounds, such as imidazo[2,1-b]thiazole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties . For example, trifluoromethyl and p-chlorophenyl substitutions enhance the inhibitory activity of these derivatives .
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)16-14(10-20)19-13-4-2-3-5-15(13)21-17(19)18-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUNTOGJXYLMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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